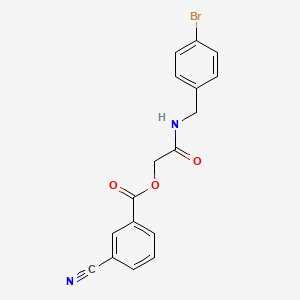

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate

Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate is a complex organic compound that features a bromobenzyl group, an amino group, an oxoethyl group, and a cyanobenzoate group

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c18-15-6-4-12(5-7-15)10-20-16(21)11-23-17(22)14-3-1-2-13(8-14)9-19/h1-8H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEQIFHZFWSLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate typically involves multiple steps. One common method starts with the reaction of 4-bromobenzylamine with ethyl 3-cyanobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and energy-efficient heating methods, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the amino and oxoethyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-bromo-3-cyanobenzoate

- 4-Bromophenylacetic acid

- 2-Bromophenol

Uniqueness

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromobenzyl and a cyanobenzoate group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Biological Activity

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate (CAS No. 1794989-51-7) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of 373.2 g/mol. The compound features several functional groups, including a bromobenzyl group, an amino group, an oxoethyl group, and a cyanobenzoate moiety, which contribute to its unique chemical reactivity and potential biological activity .

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 373.2 g/mol |

| CAS Number | 1794989-51-7 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzylamine with ethyl 3-cyanobenzoate. This reaction is often conducted in the presence of a base such as sodium hydroxide and an organic solvent like ethanol under controlled heating conditions .

Biological Mechanisms

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within biological systems. The bromobenzyl group may enhance hydrophobic interactions with protein targets, while the amino and oxoethyl groups can facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of cyanobenzoates showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has been investigated for anticancer activity. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of various cyanobenzoate derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.

| Compound | IC50 (µM) |

|---|---|

| This compound | X (to be determined) |

| Similar Compound A | Y |

| Similar Compound B | Z |

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to assess the toxicity profile of this compound. Preliminary toxicity studies suggest that certain structural features may correlate with lower toxicity levels; however, comprehensive toxicological evaluations are needed to ensure safety for potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.